molecular formula C17H12F3NO3 B2682584 N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide CAS No. 2034563-72-7

N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2682584
CAS RN: 2034563-72-7
M. Wt: 335.282
InChI Key: OQQOOGBLYOVGOG-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group attached to a benzamide moiety, and a bifuran group attached via a methylene bridge. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Bifuran moieties are found in various natural products and bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzamide and bifuran moieties separately, followed by their connection via a methylene bridge. Trifluoromethylation, a common strategy in organic synthesis, could be used to introduce the trifluoromethyl group .


Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the benzamide and bifuran moieties. The bifuran group could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the trifluoromethyl group, which is known to undergo various types of reactions, including nucleophilic and radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated potent antibacterial activity against antibiotic-resistant Gram-positive bacteria. Specifically, it inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Moreover, it effectively prevents the development of biofilms by these bacteria. Notably, it outperforms the control antibiotic vancomycin in eradicating preformed biofilms .

Pharmaceutical Applications

Given its unique properties, researchers are investigating its potential as a lead compound for developing novel antibiotics. Its trifluoromethyl group may contribute to its antimicrobial activity, making it an exciting area of exploration in medicinal chemistry .

Future Directions

Future studies could explore the synthesis, reactivity, and potential applications of this compound. Given the presence of the trifluoromethyl group, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c18-17(19,20)12-4-1-3-11(9-12)16(22)21-10-13-6-7-15(24-13)14-5-2-8-23-14/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQOOGBLYOVGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide

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